(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound belongs to the 2,3-dihydrobenzo[d]thiazole class, characterized by a bicyclic core fused with a thiazole ring. Key structural features include:
- An (E)-configuration at the imino group, which influences molecular geometry and intermolecular interactions.
- A 2-ethoxyethyl side chain at position 3, enhancing lipophilicity and modulating solubility.
- A methyl ester at position 6, critical for reactivity and metabolic stability.
This derivative is synthesized via methods analogous to those for dihydrothiazoles, such as the DBTBE route or one-pot reactions, though specific conditions may vary due to steric and electronic effects of substituents .
Properties
IUPAC Name |
methyl 3-(2-ethoxyethyl)-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-4-25-8-7-21-13-6-5-12(17(23)24-3)10-15(13)27-18(21)19-16(22)14-9-11(2)20-26-14/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCABYSCNPUFLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule with potential therapeutic applications. Its structure suggests it may possess significant biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of both an isoxazole and a carboxylate group enhances its potential reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure suggests it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 1.61 |
| Compound B | HepG2 | 1.98 |
| Compound C | A549 | <5 |
These values indicate a promising cytotoxic profile that warrants further investigation into the specific mechanisms of action.
The mechanisms by which this compound exerts its cytotoxic effects may include:
- Alkylation of Thiols : Similar compounds have been shown to alkylate thiols on enzymes or proteins, disrupting their function.
- Mitochondrial Disruption : The compound may interfere with mitochondrial electron transport, leading to apoptosis.
- Membrane Integrity : It could create pores in cellular membranes, resulting in cell lysis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole ring and the presence of electron-donating groups significantly influence activity. For example:
- Electron-Dongating Groups : Methyl substitutions on the phenyl ring enhance cytotoxicity.
- Thiazole Ring Modifications : The presence of additional functional groups can either enhance or diminish activity depending on their electronic properties .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of similar compounds. For instance, a study involving various thiazole derivatives demonstrated that specific substitutions could lead to enhanced anti-Bcl-2 activity, which is crucial for cancer cell survival .
Example Case Study
In one study, a derivative with a methyl group at position 4 of the phenyl ring exhibited significant cytotoxicity against both HeLa and A549 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
Physicochemical Properties
- Hydrogen Bonding: The 3-methylisoxazole carbonyl and imino groups enable stronger hydrogen bonds than benzoylamino or chloro substituents, influencing crystal packing and solubility .
- Acid/Base Behavior : The target’s ester group (pKa ~neutral) contrasts with the acidic imidazo[2,1-b]thiazole derivative (pKa ~0.21) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
